molecular formula C14H15FN2O B2704414 N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide CAS No. 2202251-00-9

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide

Cat. No. B2704414
CAS RN: 2202251-00-9
M. Wt: 246.285
InChI Key: DDACJGBFAXXTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxamide group, and the 2-fluorocyclopentyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure of the compound, such as its polarity and potential for hydrogen bonding .

Scientific Research Applications

Antituberculosis Activity

Indole-2-carboxamides, including N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide analogs, have been identified as promising antituberculosis agents. These compounds show low micromolar potency against Mycobacterium tuberculosis and demonstrate favorable oral pharmacokinetic properties in rodents, indicating potential as new antituberculosis agents. The synthesis and evaluation of these compounds revealed that certain substitutions on the indole ring and cyclohexyl ring can significantly improve metabolic stability and Mtb activity, although issues with aqueous solubility remain a challenge (Kondreddi et al., 2013).

Anticancer and Antimicrobial Properties

N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, similar in structure to N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds displayed significant anti-proliferative activity against various cancer cell lines, including HeLa, HepG2, and MCF-7 cells. Additionally, the presence of fluoro/chloro groups enhanced their antimicrobial activity, showcasing their potential as anticancer and antimicrobial agents with negligible toxicity to benign cells (Gokhale et al., 2017).

Synthesis and Evaluation for Antimycobacterial and Anticancer Activity

A series of functionalized indoles, including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their cyclization products, were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Certain compounds demonstrated potent inhibitory activity. Additionally, some of these compounds were evaluated for antitumor activity and showed broad-spectrum antiproliferative activity, especially against leukemia cell lines (Cihan-Üstündağ & Çapan, 2012).

Fluorofunctionalization in Synthesis

The fluoro-functionalization of compounds, including N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide, plays a crucial role in the synthesis of complex molecules. A method for the cascade fluorofunctionalisation of 2,3-unsubstituted indoles through electrophilic fluorination has been developed, enabling the synthesis of polycyclic fluorinated indoline derivatives. This process highlights the significance of fluorination in the development of new synthetic methodologies and the creation of molecules with potential biological activities (Nguyen et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Without specific information on the biological activity of this compound, it’s not possible to provide a detailed mechanism of action .

properties

IUPAC Name

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-10-5-3-7-12(10)17-14(18)13-8-9-4-1-2-6-11(9)16-13/h1-2,4,6,8,10,12,16H,3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDACJGBFAXXTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.